2-Isobutyl-piperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)piperidin-4-ol |
InChI |
InChI=1S/C9H19NO/c1-7(2)5-8-6-9(11)3-4-10-8/h7-11H,3-6H2,1-2H3 |
InChI Key |
IPZFNADJMLZBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC(CCN1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isobutyl Piperidin 4 Ol and Analogous Structures
Strategies for Piperidine (B6355638) Ring Construction
The construction of the piperidine ring can be broadly categorized into two main approaches: the modification of a pre-existing six-membered nitrogen-containing ring system, such as pyridine (B92270), and the de novo construction of the ring through cyclization reactions. Each of these strategies offers distinct advantages and challenges, particularly concerning the introduction and control of substituents at positions 2 and 4.
Hydrogenation and Reductive Approaches
Reductive methods are among the most common strategies for the synthesis of piperidines, primarily involving the saturation of pyridine or piperidinone precursors. These approaches are often advantageous due to the wide availability of the starting materials.
The catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines. For the synthesis of 2-isobutyl-piperidin-4-ol, this would conceptually involve the reduction of a 2-isobutyl-4-hydroxypyridine precursor. A variety of transition metal catalysts, including platinum, palladium, rhodium, and iridium, are employed for this transformation, often under hydrogen pressure. nih.govnih.govgoogle.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, particularly when chiral ligands are used in asymmetric hydrogenation. dicp.ac.cn
The hydrogenation of pyridinium salts is another effective strategy that can enhance the reactivity of the pyridine ring towards reduction. dicp.ac.cnnih.gov This approach involves the N-alkylation of the pyridine nitrogen, which facilitates the reduction under milder conditions. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to be a powerful method for obtaining chiral piperidines with high enantioselectivity. dicp.ac.cn
| Substrate | Catalyst/Reagents | Conditions | Product | Key Features |
| 2-Substituted Pyridinium Salt | [{Ir(cod)Cl}₂], (R)-SynPhos | H₂ (600 psi), PhMe/CH₂Cl₂ | Chiral 2-Substituted Piperidine | High enantioselectivity; avoids catalyst inhibition. |
| 2,3-Disubstituted Pyridine | HB(C₆F₅)₂, Silane | H₂ | cis-2,3-Disubstituted Piperidine | cis-Selective hydroboration/hydrogenation cascade. nih.gov |
| Substituted Pyridines | Rh₂O₃ | H₂ (5 bar), TFE, 40 °C | Substituted Piperidines | Tolerates various functional groups. |
This table presents representative data for analogous pyridine reduction reactions.
The stereoselective reduction of a 2-isobutyl-piperidin-4-one precursor offers a direct method to control the stereochemistry of the hydroxyl group at the C4 position. The choice of reducing agent is crucial in determining the facial selectivity of the ketone reduction, leading to either cis- or trans-2-isobutyl-piperidin-4-ol.
Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically approach the carbonyl group from the less sterically hindered face, which in the case of a 2-isobutyl-piperidin-4-one with an equatorial isobutyl group, would be the axial face. This results in the formation of the equatorial alcohol, leading to the trans isomer. Conversely, smaller hydride reagents like sodium borohydride (NaBH₄) can exhibit lower selectivity or favor the formation of the axial alcohol (cis isomer) depending on the steric and electronic environment of the piperidinone ring. nih.gov
The diastereoselectivity of this reduction can be influenced by the nature of the substituent on the piperidine nitrogen. N-acyl or N-alkoxycarbonyl groups can alter the conformation of the ring and thereby influence the approach of the hydride reagent.
| Substrate | Reducing Agent | Expected Major Isomer | Rationale |
| N-Protected-2-isobutyl-4-piperidone | L-Selectride® | trans-2-Isobutyl-piperidin-4-ol | Axial attack of the bulky hydride on the less hindered face of the carbonyl. |
| N-Protected-2-isobutyl-4-piperidone | NaBH₄ | Mixture of isomers, potentially favoring cis-2-Isobutyl-piperidin-4-ol | Less selective attack, with potential for equatorial delivery of hydride. |
This table illustrates the expected stereochemical outcomes based on established principles of ketone reduction.
Cyclization Reactions
Cyclization strategies build the piperidine ring from acyclic precursors, offering a high degree of flexibility in the introduction of substituents and control over their relative stereochemistry.
Intramolecular cyclization is a powerful strategy for the construction of the piperidine ring. A notable example that provides a close structural analog to this compound is the condensation of a γ,δ-unsaturated amine with an aldehyde in an acidic medium. google.com This approach involves the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack on the double bond to form the six-membered ring.
Specifically, the synthesis of 2-(p-methoxybenzyl)-4-isobutyl-4-hydroxy-piperidine has been reported through the reduction of a β,γ-unsaturated nitrile to the corresponding γ,δ-unsaturated amine, followed by condensation with p-methoxyphenylglycidic acid methyl ester under acidic conditions. google.com This methodology could be adapted for the synthesis of this compound by employing an appropriate aldehyde in the condensation step.
The intramolecular aza-Michael addition is another versatile method for piperidine synthesis. rsc.orgntu.edu.sg This reaction involves the cyclization of an amino group onto a tethered α,β-unsaturated carbonyl moiety. The stereochemical outcome of the cyclization can often be controlled by the geometry of the double bond and the reaction conditions.
| Precursor Type | Reaction | Key Reagents/Conditions | Product |
| γ,δ-Unsaturated Amine | Electrophilic Cyclization/Condensation | Aldehyde, Acidic Medium | 2,4-Disubstituted-4-hydroxypiperidine |
| Amino-α,β-unsaturated Ester | Aza-Michael Addition | Base or Acid Catalyst | Substituted Piperidinone |
This table summarizes general intramolecular cyclization strategies applicable to the synthesis of substituted piperidines.
Intermolecular cycloaddition reactions provide convergent routes to highly functionalized piperidines by combining two or more components in a single step. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where an imine (dienophile) reacts with a diene to form a tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine. rsc.org The regioselectivity and stereoselectivity of the aza-Diels-Alder reaction can be controlled by the choice of substituents on both the imine and the diene, as well as by the use of chiral catalysts.
[3+3] and [5+1] annulation strategies have also emerged as powerful methods for piperidine synthesis. nih.gov For instance, an iridium-catalyzed [5+1] annulation has been reported for the stereoselective synthesis of substituted piperidines. This reaction involves the coupling of a five-carbon component with a nitrogen source. nih.gov These methods offer the potential to construct the this compound skeleton by carefully selecting the appropriate building blocks.
| Cycloaddition Type | Reactants | Intermediate/Product | Key Features |
| [4+2] (Aza-Diels-Alder) | Imine + Diene | Tetrahydropyridine | Convergent route to six-membered rings. rsc.org |
| [5+1] Annulation | Pentadienyl Amine + C1 source | Piperidine | Efficient construction of the piperidine core. nih.gov |
| [3+3] Annulation | 1,3-Dicarbonyl Dianion + 1,3-Dielectrophile | Piperidinone | Stepwise formation of two C-C bonds. |
This table provides an overview of intermolecular annulation strategies for piperidine synthesis.
Carbonyl-Ene Cyclizations
The intramolecular carbonyl-ene reaction is a powerful method for the formation of cyclic alcohols, including substituted piperidinols. This pericyclic reaction involves the cyclization of an unsaturated aldehyde or ketone containing a suitably positioned alkene. For the synthesis of piperidine rings, an amino group is incorporated into the unsaturated backbone. The reaction can be promoted by either Lewis acids or Brønsted acids, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.
In the context of synthesizing piperidin-4-ol derivatives, a relevant precursor would be an amino-tethered aldehyde with a terminal alkene. The cyclization of such a substrate, catalyzed by a Lewis acid like methylaluminum dichloride (MeAlCl₂), can lead to the formation of the piperidine ring with the hydroxyl group at the C-4 position. The stereoselectivity of this process is a key consideration. For instance, studies on analogous systems, such as the synthesis of 3,4-disubstituted piperidines, have shown that carbonyl-ene cyclizations can be highly diastereoselective. nih.gov The use of MeAlCl₂ in refluxing chloroform has been reported to favor the formation of trans-piperidines, proceeding under thermodynamic control. nih.gov In contrast, low-temperature reactions catalyzed by various Lewis acids may proceed under kinetic control to yield the cis-isomer, which can then isomerize to the more stable trans-isomer upon warming. nih.gov
An organocatalyzed intramolecular carbonyl-ene reaction has also been developed for the synthesis of carbocyclic and heterocyclic rings, including 3,4-disubstituted piperidines. nih.gov This approach utilizes a phosphoric acid derivative as a catalyst and has been shown to produce the trans-diastereomer with high selectivity. nih.gov
While a specific example for the synthesis of this compound via a carbonyl-ene cyclization was not found in the reviewed literature, the general principles of this methodology are highly applicable. A hypothetical precursor, such as an N-protected 5-amino-7-methyl-1-octen-3-one, could undergo an intramolecular carbonyl-ene reaction to furnish the desired this compound scaffold. The stereochemical outcome at the C-2 and C-4 positions would be influenced by the catalyst and reaction conditions employed.
Table 1: Diastereoselectivity in Carbonyl-Ene Cyclizations of Aldehydes to Form Substituted Piperidines
| Catalyst | Temperature | Major Diastereomer | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| MeAlCl₂ | Reflux | trans | 7:93 |
| Various Lewis Acids | Low Temperature | cis | Predominantly cis |
This data is based on the synthesis of 3,4-disubstituted piperidines and is illustrative of the potential stereochemical control in analogous systems. nih.govnih.gov
Oxidative Amination of Alkenes
Oxidative amination of alkenes represents a direct and atom-economical approach to the synthesis of N-heterocycles. This strategy involves the simultaneous formation of a C-N and a C-O or C-X bond across a double bond, often leading to the formation of a heterocyclic ring. For the synthesis of substituted piperidines, intramolecular versions of this reaction are particularly relevant.
One approach involves the gold(I)-catalyzed oxidative amination of unactivated alkenes. nih.gov This method utilizes an iodine(III) oxidizing agent and allows for the difunctionalization of a double bond with the concurrent formation of a piperidine ring and the introduction of an oxygen-containing substituent. nih.gov An N-protected aminoalkene can be cyclized in the presence of a suitable oxygen nucleophile to generate a substituted piperidin-4-ol derivative.
While the direct synthesis of this compound via this method is not explicitly detailed in the available literature, the synthesis of other substituted piperidines demonstrates the feasibility of this approach. nih.gov The reaction proceeds through the activation of the alkene by the gold catalyst, followed by nucleophilic attack of the tethered nitrogen atom. The resulting intermediate is then trapped by an oxygen nucleophile, leading to the desired piperidinol structure.
Another strategy involves the ammonium iodide/hydrogen peroxide-mediated intramolecular oxidative amination of 3-aminoalkyl-2-oxindoles to form spiro-pyrrolidinyl oxindoles. Although this example leads to a different heterocyclic system, it highlights the use of metal-free conditions and a clean oxidant for intramolecular oxidative amination. researchgate.net
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules such as substituted piperidines. These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity.
Several MCRs have been developed for the synthesis of highly functionalized piperidine rings. scispace.comresearchgate.net A common strategy involves the condensation of an aldehyde, an amine, and a β-ketoester. scispace.comresearchgate.net For instance, a one-pot, pseudo-five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been reported to yield substituted piperidines. researchgate.net This type of reaction can be catalyzed by various agents, including ionic liquids and even biocatalysts like immobilized Candida antarctica lipase B (CALB). researchgate.netrsc.org
A diversity-oriented synthesis of 2,4,6-trisubstituted piperidines has been achieved using Type II Anion Relay Chemistry (ARC). nih.gov This multicomponent approach allows for the construction of all possible stereoisomers of the piperidine scaffold through a modular strategy. nih.gov
While these MCRs typically lead to more complex substitution patterns than that of this compound, they represent a powerful strategy for the rapid assembly of the piperidine core. A tailored MCR could potentially be designed to access the desired 2,4-disubstituted piperidine structure. For example, a four-component reaction involving an isobutyl-containing aldehyde, an amine, a β-dicarbonyl compound, and a fourth component could theoretically be devised to construct the target molecule or a close precursor.
Table 2: Examples of Multicomponent Reactions for the Synthesis of Substituted Piperidines
| Reaction Type | Components | Catalyst | Key Features |
|---|---|---|---|
| Pseudo-five-component | Aromatic aldehyde, aniline, alkyl acetoacetate | Ionic Liquid | Good yields, short reaction times |
| Four-component | Benzaldehyde, aniline, acetoacetate ester | Immobilized CALB | Biocatalytic, reusable catalyst |
This table summarizes general multicomponent strategies for piperidine synthesis. researchgate.netrsc.orgnih.gov
Chiral Pool and Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure this compound requires stereocontrolled synthetic methods. Chiral pool synthesis and the use of chiral auxiliaries are two prominent strategies to achieve this.
Derivatization from Naturally Chiral Precursors (e.g., α-Amino Acids)
Naturally occurring α-amino acids are abundant and inexpensive chiral building blocks for the synthesis of enantiomerically pure compounds, including piperidine alkaloids. The stereocenter of the amino acid can be used to control the stereochemistry of the final product.
For the synthesis of a 2-isobutyl-substituted piperidine, the amino acid L-leucine, which possesses an isobutyl side chain, is an ideal chiral precursor. The synthesis can be envisioned to start with the protection of the amino group and reduction of the carboxylic acid to an aldehyde or alcohol. Subsequent chain extension and cyclization would lead to the desired piperidine ring. A general route for the synthesis of enantiopure indolizidine alkaloids from α-amino acids has been reported, which could be adapted for the synthesis of chiral piperidines. baranlab.org
Application of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Specialized Synthetic Transformations Relevant to this compound
The synthesis of this compound can also be approached through the functionalization of a pre-formed piperidine ring or the cyclization of a linear precursor with subsequent modifications. One relevant transformation is the reduction of a corresponding 2-isobutyl-piperidin-4-one. The synthesis of the piperidinone precursor could be achieved through various methods, including the Dieckmann condensation of an appropriate amino diester or an intramolecular C-H amination.
A catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines has been developed to afford chiral piperidines. nih.gov This method introduces a carbonyl equivalent at the δ-position, which can then be used to construct the piperidinone ring. The subsequent reduction of the ketone at C-4 would yield the desired this compound. The stereoselectivity of this reduction can be controlled by the choice of reducing agent and reaction conditions, allowing access to either the cis or trans diastereomer.
Tandem Oxidation-Cyclization Processes
Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to complex molecules from simpler starting materials in a single operation, avoiding the need to isolate intermediates. The synthesis of substituted piperidines can be achieved through tandem processes that combine an oxidation step with a cyclization step. These methods are designed for the difunctionalization of a double bond which simultaneously forms the N-heterocycle and introduces an oxygen-containing substituent.
One such strategy involves the oxidative amination of non-activated alkenes. For instance, a gold(I)-catalyzed reaction utilizing an iodine(III) oxidizing agent can facilitate the cyclization of an appropriately configured alkenyl amine to form a substituted piperidine. This process creates the heterocyclic ring and incorporates a new substituent in one concerted sequence.
Another approach is the iron-catalyzed intramolecular cyclization of aminoacetates. This method can produce cis-2,6-disubstituted piperidines with a high degree of diastereoselectivity. The reaction proceeds under mild conditions, often at room temperature, using catalysts like iron(III) chloride hexahydrate (FeCl₃·6H₂O). The stereochemical outcome of the cyclization can be influenced by the steric properties of the substituents on the starting material.
Similarly, IBX (2-iodoxybenzoic acid) can be used as an oxidant in tandem oxidation-cyclization reactions to synthesize nitrogen-containing heterocycles. semanticscholar.org For example, IBX mediates the enantioselective intramolecular oxidative coupling of certain aryl-substituted alcohols to form chiral tetrahydroquinolines, a related heterocyclic system. semanticscholar.org This highlights the potential for oxidative cyclization strategies to afford stereochemically defined products.
Table 1: Examples of Tandem Oxidation-Cyclization for Heterocycle Synthesis
| Catalyst/Oxidant System | Substrate Type | Product Type | Key Features |
|---|---|---|---|
| Gold(I) / Iodine(III) | Alkenyl Amines | Substituted Piperidines | Oxidative amination of non-activated alkenes. nih.gov |
| FeCl₃·6H₂O | Aminoacetates | 2,6-disubstituted Piperidines | High diastereoselectivity for cis-isomers. |
| IBX / Chiral Acid | 3-Arylprop-2-en-1-ols | Chiral Tetrahydroquinolines | Enantioselective intramolecular oxidative coupling. semanticscholar.org |
Grignard Reagent Addition to Piperidinones for 4-ol Formation
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. organic-chemistry.org It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as the ketone functionality in a piperidin-4-one. masterorganicchemistry.comlibretexts.org This reaction provides a direct and versatile route to tertiary or secondary alcohols. organic-chemistry.org For the synthesis of 4-hydroxy-piperidine derivatives, a Grignard reagent is added to a suitable N-protected piperidin-4-one precursor.
The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the piperidinone. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final 4-hydroxy-piperidine product. libretexts.orgmasterorganicchemistry.com The choice of the Grignard reagent determines the nature of the substituent introduced at the C-4 position.
A representative synthesis of an analogous structure, 4-benzyl-4-hydroxy-piperidine, illustrates this methodology. In this procedure, the Grignard reagent is first prepared from benzyl (B1604629) bromide and magnesium metal in diethyl ether. A solution of 1-benzyl-4-piperidone is then added to the Grignard reagent. prepchem.com The reaction mixture is refluxed, and upon completion, it is quenched with a saturated aqueous solution of ammonium chloride to decompose the magnesium alkoxide intermediate. prepchem.com This process yields the desired 4-substituted-4-hydroxypiperidine. prepchem.com To obtain the final target compound, a subsequent deprotection step, such as hydrogenation to remove the N-benzyl group, would be necessary. prepchem.com
To synthesize the specific target compound, this compound, this strategy would require the corresponding N-protected 2-isobutyl-piperidin-4-one as the starting material. The addition of a simple Grignard reagent like methylmagnesium bromide would then be used to introduce the hydroxyl group at the C-4 position (after reduction of the newly formed tertiary alcohol if only a hydroxyl group is desired, or by using a reducing agent instead of a Grignard reagent). However, the core principle of nucleophilic addition to the piperidinone carbonyl remains the central strategy for forming the 4-ol moiety.
Table 2: Grignard Addition to 1-Benzyl-4-piperidone
| Grignard Reagent | Reagent Formula | Starting Material | Product |
|---|---|---|---|
| Benzylmagnesium bromide | C₆H₅CH₂MgBr | 1-Benzyl-4-piperidone | 1,4-Dibenzyl-piperidin-4-ol prepchem.com |
| Methylmagnesium bromide | CH₃MgBr | 1-Benzyl-4-piperidone | 1-Benzyl-4-methyl-piperidin-4-ol |
| Ethylmagnesium bromide | CH₃CH₂MgBr | 1-Benzyl-4-piperidone | 1-Benzyl-4-ethyl-piperidin-4-ol |
| Phenylmagnesium bromide | C₆H₅MgBr | 1-Benzyl-4-piperidone | 1-Benzyl-4-phenyl-piperidin-4-ol |
Stereochemical Control in the Synthesis of 2 Isobutyl Piperidin 4 Ol
Strategies for Diastereoselectivity and Enantioselectivity
The synthesis of substituted piperidin-4-ols, including 2-isobutyl-piperidin-4-ol, can be approached through various stereoselective strategies. One effective method involves a one-pot synthesis utilizing a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This approach has demonstrated broad substrate scope and excellent diastereoselectivities in the ring formation step. nih.gov
Another strategy focuses on the diastereoselective synthesis of 2-substituted-piperidin-4-ones, which serve as key precursors. researchgate.net These piperidin-4-ones can be prepared through a Michael–Michael reaction sequence. researchgate.net Subsequent stereoselective reduction of the ketone functionality yields the desired this compound with controlled stereochemistry at the C4 position.
For enantioselective synthesis, the use of chiral starting materials or chiral catalysts is essential. Chiral aziridines have been employed as valuable building blocks in the highly stereoselective synthesis of cis-2,6-disubstituted piperidine (B6355638) natural products. nih.gov This methodology involves a one-pot sequence of reactions including reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination. nih.gov Such a strategy could be adapted for the enantioselective synthesis of this compound by utilizing a suitably substituted chiral aziridine.
Furthermore, biocatalytic methods, such as transamination, offer a powerful tool for establishing stereocenters with high enantioselectivity. researchgate.net The asymmetric synthesis of trisubstituted piperidines has been achieved through a highly enantioselective transamination to create optically pure enamine or imine intermediates, followed by a diastereoselective reduction. researchgate.net
Factors Governing Stereochemical Outcome
The stereochemical outcome of the synthesis of this compound is governed by a combination of factors, including the choice of catalysts and ligands, the reaction conditions, and the intrinsic properties of the substrate.
In asymmetric catalysis, the design of chiral catalysts and ligands is paramount for achieving high levels of stereocontrol. For instance, in gold-catalyzed cyclizations, the ligand attached to the gold center can influence the facial selectivity of the attack on the alkyne, thereby determining the stereochemistry of the newly formed stereocenter. nih.gov
Similarly, in transition metal-catalyzed hydrogenations or transfer hydrogenations for the reduction of a piperidin-4-one precursor, the choice of a chiral ligand, such as those based on bipyridyl or phosphine backbones, can effectively induce asymmetry at the C4 position. durham.ac.uk The development of new chiral ligands, including those derived from naturally occurring chiral molecules like pinene and menthol, continues to expand the toolkit for asymmetric synthesis. durham.ac.uk The geometric constraints and electronic properties of the metal-ligand complex create a chiral environment that favors the formation of one enantiomer over the other.
Reaction conditions play a crucial role in directing the stereochemical pathway of a reaction. The choice of solvent can influence the stability of transition states and intermediates, thereby affecting the diastereomeric or enantiomeric ratio of the product. For example, in reductions of piperidin-4-ones, the polarity and coordinating ability of the solvent can impact the conformation of the substrate and the approach of the reducing agent.
Temperature is another critical parameter. Lowering the reaction temperature can enhance the energy difference between diastereomeric transition states, often leading to higher selectivity. nih.gov In many asymmetric reactions, conducting the transformation at low temperatures, such as -40 °C or -78 °C, is a standard practice to maximize stereoselectivity. nih.gov
The table below illustrates the effect of reaction conditions on the diastereoselectivity of a related piperidin-4-ol synthesis.
| Entry | R' | R'' | Time (h) | Temp (°C) | Product | Yield (%) | Diastereomeric Ratio |
| 15 | Ph | t-Bu | 12 | -40 | 9o | 83 | 11:1 |
| 7 | Cy | FCH2 | 24 | -40 | 9g | 52 | >25:1 |
| 16 | 4-MeOPh | Me | 12 | -40 | 9p | 80 | >25:1 |
| 8 | Cy | Ph | 24 | rt | 9h | 70 | 13:1 |
| 17 | o-tolyl | Me | 16 | -40 | 9q | 74 | >25:1 |
| 9 | Cy | 3-FPh | 24 | rt | 9i | 61 | 1.5:1 |
| 18 | 4-CF3Ph | Me | 12 | -40 | 9r | 81 | >25:1 |
This table is based on data for the synthesis of substituted piperidin-4-ols and is presented to illustrate the impact of reaction parameters on stereoselectivity. nih.gov
The conformation of the substrate, particularly the piperidine ring or its precursor, is a key determinant of the stereochemical outcome. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat. The relative stability of these conformations and the steric hindrance presented by existing substituents will dictate the preferred trajectory of incoming reagents.
For instance, in the reduction of a 2-isobutyl-piperidin-4-one, the isobutyl group at the C2 position will preferentially occupy an equatorial position in a chair-like conformation to minimize steric strain. This conformational preference can direct the hydride reagent to attack from the less hindered face of the carbonyl group, leading to the formation of a specific diastereomer. Electronic effects, such as the presence of electron-withdrawing or electron-donating groups on the nitrogen atom or elsewhere in the molecule, can also influence the reactivity and stereoselectivity of the reactions. researchgate.net
Configurational Stability and Isomerization Pathways
Once the desired stereoisomer of this compound is synthesized, its configurational stability is a crucial consideration. Under certain conditions, such as exposure to acidic or basic media, or elevated temperatures, there is a potential for isomerization at one or more of the stereocenters.
Epimerization at the C2 position can occur through a retro-Michael/Michael addition sequence, particularly if the piperidine ring is part of a dynamic equilibrium with an open-chain amino-aldehyde or amino-ketone. The stereocenter at C4, bearing the hydroxyl group, is generally more configurationally stable under neutral conditions. However, under forcing acidic conditions, dehydration to form an enamine followed by reprotonation and reduction could potentially lead to isomerization. The stability of the N-substituent also plays a role; for instance, N-formyl piperidones are known to exist as a mixture of rotamers in solution. researchgate.net
Methods for Diastereomer and Enantiomer Resolution
When a synthetic route yields a mixture of stereoisomers, resolution techniques are employed to separate the desired isomer. Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques such as column chromatography or crystallization.
The resolution of enantiomers requires a chiral environment. This can be achieved through several methods:
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can allow for the separation of enantiomers.
Diastereomeric Salt Formation: Reacting the enantiomeric mixture of this compound (which is basic) with a chiral acid can form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. Subsequent treatment with a base will regenerate the individual enantiomers.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Advanced Spectroscopic and Computational Characterization of 2 Isobutyl Piperidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.
High-Resolution 1H NMR for Proton Environment Elucidation
High-resolution 1H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 2-Isobutyl-piperidin-4-ol, a 1H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the isobutyl group, and the hydroxyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons.
Hypothetical 1H NMR Data for this compound
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J) in Hz |
|---|---|---|---|
| CH(OH) | 3.8 - 4.2 | m | |
| CH(isobutyl) | 2.8 - 3.2 | m | |
| CH2(piperidine) | 1.4 - 2.0 | m | |
| CH(isobutyl) | 1.6 - 1.9 | m | |
| CH2(isobutyl) | 1.2 - 1.5 | m | |
| CH3(isobutyl) | 0.8 - 1.0 | d | 6.5 - 7.0 |
| NH | 1.5 - 2.5 | br s |
13C NMR for Carbon Skeleton Confirmation
13C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the 13C NMR spectrum. This technique is invaluable for confirming the carbon skeleton and identifying the presence of different functional groups.
Hypothetical 13C NMR Data for this compound
| Carbon Assignment | Hypothetical Chemical Shift (ppm) |
|---|---|
| C(OH) | 65 - 75 |
| C(isobutyl, piperidine) | 50 - 60 |
| CH2(piperidine) | 30 - 50 |
| CH(isobutyl) | 25 - 35 |
| CH2(isobutyl) | 40 - 50 |
15N NMR for Nitrogen Atom Environments and Tautomerism Studies
15N NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. For this compound, 15N NMR could provide information about the nitrogen atom within the piperidine ring, including its hybridization and potential involvement in hydrogen bonding or tautomeric equilibria.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Structural and Stereochemical Assignment
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex 1H and 13C NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the molecule, helping to trace the connectivity of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which is critical for determining the stereochemistry and conformational preferences of the molecule.
Solid-State NMR (e.g., CP/MAS NMR) for Conformational Analysis
Solid-State NMR (ssNMR), often using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study its conformation and intermolecular interactions in the crystalline form, which may differ from its solution-state conformation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-H stretches of the alkyl groups.
Hypothetical IR Data for this compound
| Functional Group | Hypothetical Wavenumber (cm-1) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3200 - 3600 | Broad |
| N-H stretch (amine) | 3200 - 3500 | Medium |
| C-H stretch (sp3) | 2850 - 3000 | Strong |
| C-O stretch | 1000 - 1260 | Strong |
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis (e.g., ESI-MS, GC-MS, HRMS)
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules through controlled fragmentation. Techniques such as Electrospray Ionization (ESI), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) provide complementary information for the unambiguous identification of this compound.
Molecular Ion Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. For this compound (molecular formula C₉H₁₉NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the distinction between other compounds with the same nominal mass. Using a soft ionization technique like ESI, the compound is typically observed as a protonated molecule, [M+H]⁺.
Expected HRMS Data for C₉H₁₉NO:
Calculated Monoisotopic Mass: 157.1467 g/mol
Expected [M+H]⁺ ion: 158.1545 m/z
The experimental observation of an ion at m/z 158.1545 with high mass accuracy would confidently confirm the molecular formula of the analyte.
Fragmentation Analysis
The fragmentation pattern provides a fingerprint of the molecule's structure. The method of ionization significantly influences the fragmentation pathways.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): In EI-MS, high-energy electrons bombard the molecule, leading to extensive and predictable fragmentation. For piperidine derivatives, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic and often dominant fragmentation pathway libretexts.orgmiamioh.edu. The fragmentation of this compound would be expected to produce several key fragment ions. The molecular ion peak ([M]⁺˙ at m/z 157) in aliphatic amines and alcohols may be weak or absent miamioh.edunih.gov.
Key expected fragmentation pathways include:
Loss of the isobutyl group: Cleavage of the bond between the piperidine ring and the isobutyl substituent, resulting in an ion at m/z 100.
α-Cleavage: The most favorable α-cleavage involves the loss of the largest possible radical. For 2-isobutylpiperidine derivatives, this can lead to characteristic ions. For instance, cleavage of the C2-C(isobutyl) bond is expected. A key fragment for many simple piperidines is observed at m/z 84 scholars.direct.
Loss of water: Dehydration of the 4-hydroxyl group is a common fragmentation for alcohols, which would produce an ion at m/z 139 ([M-H₂O]⁺˙).
Ring opening and subsequent fragmentation: Complex rearrangements can lead to smaller charged fragments.
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 157 | [C₉H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 142 | [M-CH₃]⁺ | Loss of a methyl radical from isobutyl group |
| 139 | [M-H₂O]⁺˙ | Neutral loss of water |
| 100 | [M-C₄H₉]⁺ | Loss of isobutyl radical |
| 84 | [C₅H₁₀N]⁺ | α-Cleavage product, common in piperidines |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 158 with minimal fragmentation in the initial scan (MS1) scielo.br. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID). For piperidine alkaloids containing a hydroxyl group, the most prominent fragmentation pathway is the neutral loss of water scielo.brscispace.comresearchgate.net.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation |
|---|---|---|---|
| 158 | 140 | 18 Da (H₂O) | Loss of water from the 4-hydroxyl group |
| 158 | 101 | 57 Da (C₄H₉) | Loss of the isobutyl group (less common in ESI) |
X-ray Crystallography for Definitive Structure and Absolute Configuration Determination
X-ray crystallography provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, by mapping electron density in a single crystal mdpi.com. For a chiral molecule like this compound, this technique is the gold standard for determining its three-dimensional arrangement and absolute configuration.
Molecular Conformation
Based on extensive studies of analogous six-membered heterocyclic rings, the piperidine ring of this compound is expected to adopt a stable chair conformation iucr.org. In this conformation, the substituents at each carbon atom can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.
Stereoisomerism and Substituent Orientation
The presence of two stereocenters (at C2 and C4) gives rise to two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the isobutyl and hydroxyl groups determines the isomer. To minimize steric strain (A-value), the bulky isobutyl group at the C2 position is strongly predicted to occupy the more stable equatorial position. The conformation of the hydroxyl group at C4 then defines the isomer:
cis-isomer: The hydroxyl group is also in an equatorial position ((2,4)-diequatorial).
trans-isomer: The hydroxyl group is in an axial position ((2e,4a)).
While a crystal structure for this compound is not publicly available, analysis of related structures, such as 6-isobutylpiperidine derivatives, confirms the preference for the bulky alkyl group to be in an equatorial or pseudo-equatorial position to maintain stability researchgate.net. The final determination of the absolute configuration (e.g., (2R, 4S) or (2S, 4R)) would require the use of a chiral crystal or anomalous dispersion methods.
Hydrogen Bonding and Crystal Packing
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine group (a hydrogen bond donor and acceptor) would dominate the crystal packing. It is highly probable that the molecules would form extensive intermolecular hydrogen-bonding networks, such as N-H···O or O-H···N chains or sheets, which stabilize the crystal lattice iucr.org.
| Parameter | Expected Value/Observation (based on analogues) |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (for racemate) e.g., P2₁/c |
| Piperidine Ring Conformation | Chair |
| Isobutyl Group (C2) Orientation | Equatorial |
| Hydroxyl Group (C4) Orientation | Equatorial (cis) or Axial (trans) |
| Key Intermolecular Interaction | N-H···O and/or O-H···N Hydrogen Bonding |
| Typical C-N Bond Length | ~1.47 Å |
| Typical C-O Bond Length | ~1.43 Å |
Computational Spectroscopy for Prediction and Validation of Spectroscopic Data
Computational spectroscopy, particularly using Density Functional Theory (DFT), has become a routine and powerful method for predicting molecular properties and validating experimental data researchgate.netresearchgate.net. By calculating the electronic structure of a molecule, its spectroscopic parameters can be simulated with high accuracy.
Methodology
The standard approach involves a multi-step process:
Geometry Optimization: A theoretical model of the molecule (e.g., the cis and trans isomers of this compound) is created. Its geometry is then optimized to find the lowest energy conformation. This typically involves using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) researchgate.net. The calculations would be expected to confirm that the chair conformation with an equatorial isobutyl group is the most stable.
Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. These theoretical frequencies correspond to the bands observed in an experimental infrared (IR) or Raman spectrum.
Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a simulated spectrum. This theoretical spectrum can then be directly compared with the experimental one.
Prediction and Validation
This computational approach is invaluable for several reasons:
Assignment of Vibrational Modes: It allows for the unambiguous assignment of each band in an experimental IR spectrum to a specific molecular motion (e.g., O-H stretch, N-H stretch, CH₂ bend).
Distinguishing Isomers: The simulated IR spectra for the cis and trans isomers would likely show subtle but distinct differences, particularly in the fingerprint region (<1500 cm⁻¹). These differences can help identify which isomer was synthesized or is dominant in a sample.
Validation of Structure: A strong correlation between the experimental spectrum and the computationally predicted spectrum for a proposed structure provides a high level of confidence in its identification researchgate.net. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the theoretical method and achieve better agreement with experimental data researchgate.net.
| Vibrational Mode | Typical Experimental IR Frequency (cm⁻¹) | Hypothetical DFT-Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | ~3350 | ~3500 | Hydroxyl group |
| N-H stretch | ~3300 | ~3450 | Secondary amine |
| C-H stretch (aliphatic) | 2850-2960 | 2900-3050 | Isobutyl and piperidine CH/CH₂/CH₃ |
| C-O stretch | ~1050-1150 | ~1070-1170 | Secondary alcohol |
| C-N stretch | ~1100-1200 | ~1120-1220 | Aliphatic amine |
Reactivity and Mechanistic Investigations of 2 Isobutyl Piperidin 4 Ol
Chemical Transformations (e.g., Oxidation, Reduction, Substitution Reactions)
The reactivity of 2-Isobutyl-piperidin-4-ol is characteristic of secondary alcohols and cyclic amines, allowing for a range of chemical modifications.
Oxidation: The secondary hydroxyl group at the C4 position can be oxidized to the corresponding ketone, 2-Isobutyl-piperidin-4-one. This transformation is a common and crucial step in the synthesis of various functionalized piperidines. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and selectivity.
Reduction: The stereoselective reduction of the precursor, 2-Isobutyl-piperidin-4-one, is a key method to control the stereochemistry at the C4 position of this compound. The use of different reducing agents can lead to the preferential formation of either the cis or trans diastereomer. For instance, sterically hindered reducing agents like L-Selectride typically favor the formation of the cis-isomer, where the hydroxyl group is on the same side as the isobutyl group. Conversely, less hindered reagents such as aluminum isopropoxydiisobutylalane can yield the trans-isomer with high diastereoselectivity.
The table below summarizes the expected outcomes for the stereoselective reduction of 2-isobutyl-piperidin-4-one.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) |
| L-Selectride | cis | >99:1 |
| Al-isopropoxydiisobutylalane | trans | Up to 1:99 |
Substitution Reactions: The hydroxyl group of this compound can undergo nucleophilic substitution reactions, although this often requires activation of the hydroxyl group to convert it into a better leaving group. For instance, conversion to a sulfonate ester (e.g., tosylate or mesylate) would facilitate displacement by a variety of nucleophiles. Additionally, the nitrogen atom of the piperidine (B6355638) ring can participate in nucleophilic substitution reactions, such as N-alkylation or N-acylation, to introduce a wide range of substituents. In nucleophilic aromatic substitution reactions involving piperidine, the reaction mechanism can be influenced by the solvent and the nature of the leaving group on the aromatic substrate.
Detailed Mechanistic Studies of Piperidine Formation and Functionalization
The synthesis of the this compound scaffold and its subsequent functionalization can be achieved through various mechanistic pathways, often involving sophisticated catalytic systems.
Radical cyclization represents a powerful strategy for the construction of the piperidine ring. In the context of forming 2,4-disubstituted piperidines, this often involves the intramolecular cyclization of an acyclic precursor containing a radical initiator and a suitable tether. For example, the cyclization of a 7-substituted-6-aza-8-bromooct-2-enoate can lead to the formation of a 2,4-disubstituted piperidine ring. The diastereoselectivity of such reactions can be highly dependent on the radical initiator and the reaction conditions.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex piperidine structures. These cascades can be initiated by radical formation, leading to a sequence of cyclizations and other transformations to rapidly build molecular complexity.
Metal catalysts, particularly those based on gold, palladium, and copper, play a significant role in the synthesis of substituted piperidines. Gold-catalyzed cyclization of N-homopropargyl amides, for instance, can generate cyclic imidates which, after a sequence of reduction and rearrangement, yield piperidin-4-ols. This modular approach allows for the stereoselective synthesis of highly substituted piperidines.
Palladium-catalyzed reactions are also widely used for the synthesis and functionalization of piperidines. These can include cross-coupling reactions to introduce substituents or cyclization reactions to form the piperidine ring itself.
Hydrogen Atom Transfer (HAT) is a fundamental process in radical-mediated reactions for the functionalization of C-H bonds. In the context of piperidine synthesis, intramolecular HAT can be used to generate a radical at a specific position, which then undergoes cyclization. This approach allows for the regioselective formation of the piperidine ring from a linear precursor.
In many catalytic cycles leading to the formation or functionalization of piperidines, the management of protons and hydrides is critical. For instance, in reductions of piperidinones, the delivery of a hydride ion from the reducing agent to the carbonyl carbon is the key step. The stereochemical outcome of this hydride transfer is often directed by the steric environment around the carbonyl group and the nature of the reducing agent.
Conformational Dynamics and Nitrogen Inversion Phenomena
The three-dimensional structure and dynamic behavior of this compound are crucial for its reactivity and interactions with other molecules. The piperidine ring typically adopts a chair conformation to minimize steric strain. For a 2,4-disubstituted piperidine like this compound, several conformational isomers are possible.
The relative stability of these conformers is determined by the steric and electronic interactions between the substituents. In the case of this compound, both the isobutyl group at C2 and the hydroxyl group at C4 can occupy either an axial or equatorial position. The preferred conformation will be the one that minimizes unfavorable 1,3-diaxial interactions. Generally, bulky substituents like the isobutyl group will strongly prefer an equatorial position to avoid steric clashes. The preference of the hydroxyl group for an axial or equatorial position can be influenced by solvent effects and intramolecular hydrogen bonding.
Nitrogen inversion, also known as pyramidal inversion, is a rapid process in which the nitrogen atom and its substituents oscillate through a planar transition state. This process interconverts the two lone pair diastereomers of the nitrogen atom. For this compound, nitrogen inversion, coupled with ring flipping, allows the molecule to explore various conformational states. The energy barrier for nitrogen inversion in piperidines is generally low, allowing for rapid interconversion at room temperature. However, the presence of bulky substituents on the nitrogen or adjacent carbons can increase this barrier.
The conformational preferences of substituted piperidines can be studied using techniques such as NMR spectroscopy and computational modeling. The coupling constants observed in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which in turn reflects the ring's conformation and the orientation of the substituents.
Derivatization and Functionalization Strategies for 2 Isobutyl Piperidin 4 Ol Scaffolds
Chemical Modification of the Hydroxyl Group
The secondary alcohol at the C4 position is a versatile handle for introducing a variety of functional groups. Common derivatization strategies focus on converting the hydroxyl group into esters, ethers, or other related functionalities. These modifications can significantly alter the polarity, lipophilicity, and hydrogen bonding capacity of the parent molecule.
Esterification: The hydroxyl group can be readily acylated to form esters using standard reagents such as acyl chlorides or carboxylic anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. researchgate.net This reaction is a widely used method for derivatizing hydroxyl-containing compounds. researchgate.net
Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Other Modifications: The alcohol can also be oxidized to the corresponding ketone, 2-isobutyl-piperidin-4-one, which serves as a key intermediate for further functionalization. googleapis.com Additionally, the hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups at the C4 position.
The table below summarizes common reactions targeting the hydroxyl group.
| Reaction Type | Reagent(s) | Product Class | Purpose of Modification |
| Esterification | Acetyl chloride, Pyridine | 4-Acetoxy-2-isobutylpiperidine | Increase lipophilicity, introduce a prodrug moiety |
| Esterification | Benzoyl chloride, Triethylamine | 4-Benzoyloxy-2-isobutylpiperidine | Introduce aromatic group, modulate binding interactions |
| Etherification | 1. Sodium hydride2. Methyl iodide | 4-Methoxy-2-isobutylpiperidine | Block hydrogen bond donor capability, alter polarity |
| Etherification | 1. Sodium hydride2. Benzyl (B1604629) bromide | 4-(Benzyloxy)-2-isobutylpiperidine | Introduce a bulky, lipophilic group; protecting group |
| Oxidation | Pyridinium chlorochromate (PCC) | 2-Isobutyl-piperidin-4-one | Create an electrophilic center for further synthesis |
Functionalization at the Piperidine (B6355638) Nitrogen Atom
N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to yield tertiary amines. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing diverse alkyl substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-amides. This transformation neutralizes the basicity of the nitrogen and introduces a planar, hydrogen-bond accepting amide group.
N-Sulfonylation: The nitrogen can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce stable sulfonamides.
The following table details representative functionalization strategies for the piperidine nitrogen.
| Reaction Type | Reagent(s) | Product Class | Purpose of Modification |
| N-Alkylation | Benzyl bromide, K₂CO₃ | 1-Benzyl-2-isobutyl-piperidin-4-ol | Introduce a bulky aromatic group, explore binding pockets |
| Reductive Amination | Phenethyl alcohol, Dess-Martin periodinane (to form phenylacetaldehyde), then NaBH(OAc)₃ | 1-(2-Phenylethyl)-2-isobutyl-piperidin-4-ol | Elongate substituent for deeper target engagement |
| N-Acylation | Acetyl chloride, Triethylamine | 1-Acetyl-2-isobutyl-piperidin-4-ol | Neutralize nitrogen basicity, add hydrogen bond acceptor |
| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | 2-Isobutyl-1-tosyl-piperidin-4-ol | Introduce a rigid, non-basic group; protecting group |
Introduction of Additional Substituents onto the Piperidine Ring (e.g., at C2, C3, C4, C6)
Introducing substituents directly onto the carbon framework of the piperidine ring is more challenging than modifying the heteroatoms but offers a powerful way to generate structural diversity. nih.gov The synthesis of piperidines with specific substitution patterns often relies on building the ring from appropriately substituted precursors rather than direct C-H functionalization of a pre-formed ring. nih.govnih.gov
Piperidin-4-ones are valuable building blocks for preparing a variety of substituted piperidine derivatives. googleapis.com However, piperidin-4-ones with substitution at the carbon atom adjacent to the nitrogen (the C2 position) are less common, making the 2-isobutyl scaffold a unique starting point. googleapis.com
Functionalization at C3/C5: For a related N-protected 2-isobutyl-piperidin-4-one intermediate, it is conceivable to perform alpha-functionalization adjacent to the ketone (at the C3 and C5 positions) via enolate chemistry. This would allow for the introduction of alkyl, halogen, or other groups. Subsequent reduction of the ketone would yield a C3/C5-substituted 2-isobutyl-piperidin-4-ol.
Functionalization at C2/C6: Direct C-H functionalization adjacent to the nitrogen (at C2 or C6) is a known challenge in saturated N-heterocycles. nih.gov Methods often require a directing group on the nitrogen and transition-metal catalysis. Given that the C2 position is already substituted with an isobutyl group, any further functionalization at this position would be sterically hindered and would require creating a quaternary center. Functionalization at C6 would be the more likely outcome if a suitable C-H activation protocol were employed.
The table below outlines conceptual strategies for ring functionalization.
| Position | Strategy | Intermediate Required | Example Reagent(s) | Resulting Substituent |
| C3 | α-Alkylation of Ketone | N-Protected 2-isobutyl-piperidin-4-one | 1. LDA2. Methyl iodide | 3-Methyl |
| C3 | α-Halogenation of Ketone | N-Protected 2-isobutyl-piperidin-4-one | N-Bromosuccinimide (NBS) | 3-Bromo |
| C4 | Nucleophilic Addition to Ketone | N-Protected 2-isobutyl-piperidin-4-one | Methylmagnesium bromide | 4-Hydroxy, 4-Methyl |
| C6 | Directed C-H Functionalization | N-Pyridyl-2-isobutyl-piperidin-4-ol | Rhodium catalyst, olefin | C6-Alkylation (conceptual) |
Applications of 2 Isobutyl Piperidin 4 Ol in Advanced Organic Synthesis
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
The enantiopure forms of 2-substituted 4-hydroxypiperidines are powerful chiral building blocks for the asymmetric synthesis of complex molecules, particularly alkaloids and other biologically active compounds. The defined stereocenters at the C2 and C4 positions of a molecule like 2-Isobutyl-piperidin-4-ol allow for precise control over the three-dimensional arrangement of atoms in the target molecule, which is often crucial for its biological function.
Research has demonstrated modular and stereoselective methods for synthesizing substituted piperidin-4-ols that can be applied to structures like the 2-isobutyl variant. These synthetic strategies often begin with readily available chiral starting materials, ensuring that the stereochemical integrity is maintained throughout the reaction sequence. For example, a general approach might involve the cyclization of a chiral amine precursor, followed by stereocontrolled reduction to establish the desired stereochemistry of the hydroxyl group. The resulting N-unsubstituted piperidinol is particularly valuable as the nitrogen atom is available for further derivatization, enabling its incorporation into a larger molecular framework.
The utility of such chiral piperidinols is exemplified in the total synthesis of natural products. Although a specific synthesis using this compound is not prominently documented, analogous structures serve as key intermediates. For instance, the core structure is integral to the synthesis of alkaloids like (+)-subcosine II, where the piperidine (B6355638) ring is constructed with high enantiomeric excess. The isobutyl group at the C2 position and the hydroxyl group at C4 provide distinct functional handles for subsequent chemical transformations, allowing for the stepwise construction of intricate molecular targets.
Table 1: Representative Chiral Piperidine Intermediates in Natural Product Synthesis
| Piperidine Intermediate | Natural Product Target | Synthetic Strategy |
|---|---|---|
| Chiral 2-substituted Piperidin-4-ol | Alkaloids (e.g., Subcosine II) | Gold-catalyzed cyclization, reduction, and Ferrier rearrangement |
| N-Arabinosyl Dehydropiperidinone | (+)-Coniine, (+)-Dihydropinidine | Domino Mannich–Michael reaction using a carbohydrate auxiliary |
Design and Development of Piperidine-Containing Scaffold Libraries
The development of chemical libraries containing diverse yet structurally related compounds is a cornerstone of modern drug discovery. The piperidine scaffold is frequently employed in the design of these libraries due to its prevalence in bioactive molecules and its conformational flexibility, which allows it to interact with a wide range of biological targets. This compound serves as an excellent core structure for building such libraries.
The design of a piperidine-containing library typically involves a modular approach where different substituents can be systematically introduced at various positions on the piperidine ring. For a scaffold like this compound, the key points of diversification are the ring nitrogen, the C4-hydroxyl group, and potentially the isobutyl side chain.
Key Diversification Points on the this compound Scaffold:
N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized through reactions such as alkylation, acylation, arylation, or reductive amination. This allows for the introduction of a wide variety of substituents, significantly expanding the chemical space of the library.
O-Functionalization: The hydroxyl group at the C4 position can be converted into ethers, esters, or other functional groups, altering the polarity, hydrogen-bonding capacity, and steric profile of the molecules.
Stereochemical Diversity: By controlling the stereochemistry at the C2 and C4 positions, libraries containing all possible stereoisomers can be generated, which is critical for exploring structure-activity relationships (SAR).
The assembly of these libraries often utilizes parallel synthesis techniques, enabling the rapid production of a large number of distinct compounds. These libraries are then screened against various biological targets to identify hit compounds with desired activities. The modular nature of the synthesis allows for rapid follow-up and optimization of these initial hits.
Table 2: Example of a Diversified Library Based on a Piperidinol Scaffold
| Scaffold Position | R-Group 1 (at Nitrogen) | R-Group 2 (at C4-Oxygen) |
|---|---|---|
| Entry 1 | Benzyl (B1604629) | H (hydroxyl) |
| Entry 2 | 4-Chlorobenzyl | Acetyl |
| Entry 3 | Phenylacetyl | Methyl |
| Entry 4 | 3-(Trifluoromethyl)phenyl | H (hydroxyl) |
| Entry 5 | (R)-3-phenoxy-2-hydroxypropyl | H (hydroxyl) |
Strategies for Diversity-Oriented Synthesis (DOS) Enabled by the Piperidinol Core
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse and complex small molecules, aiming to populate unexplored regions of chemical space. The this compound core is well-suited for DOS strategies due to its inherent functionality and stereochemical complexity, which can be leveraged to create a wide range of distinct molecular scaffolds.
A successful DOS strategy often involves a branching reaction pathway, where a common intermediate is transformed into multiple, structurally different product lines through the application of various reaction conditions. The piperidinol core provides multiple reactive sites—the nitrogen atom and the hydroxyl group—that can be selectively manipulated to initiate these branching pathways.
One effective approach is Anion Relay Chemistry (ARC), which has been used to create libraries of 2,4,6-trisubstituted piperidines. This method allows for the modular and stereocontrolled assembly of the piperidine core, where substituents like the isobutyl group can be precisely installed. Subsequent reactions can then be used to further diversify the scaffold. For example, the hydroxyl group in the piperidinol core can direct further functionalization or participate in ring-forming reactions to build more complex polycyclic systems.
The goal of DOS is not just to create variation in the appendages on a single scaffold (appendage diversity) but also to generate different core structures (skeletal diversity). Starting from a chiral piperidinol, different cyclization strategies or ring-rearrangement reactions can be employed to transform the initial piperidine ring into other heterocyclic systems, such as indolizidines or quinolizidines, which are also prevalent in natural products. This strategic use of a versatile core like this compound enables the efficient exploration of a broad range of molecular architectures, increasing the probability of discovering novel bioactive compounds.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (+)-Subcosine II |
| N-Arabinosyl Dehydropiperidinone |
| (+)-Coniine |
| (+)-Dihydropinidine |
| (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol |
| Indolizidine |
Advanced Research Directions and Methodologies for 2 Isobutyl Piperidin 4 Ol
Integrated Synthetic and Analytical Platforms for Complex Piperidinol Synthesis
The synthesis of complex piperidinols, such as derivatives of 2-isobutyl-piperidin-4-ol, necessitates advanced and integrated platforms that combine modular synthesis with real-time analytical monitoring. The challenge often lies in creating diverse substitution patterns, especially at the carbon atom adjacent to the nitrogen, as these derivatives are not widely available googleapis.com. A modular, or building-block, approach allows for the rapid assembly of a library of analogs from a common intermediate nih.gov.
A typical integrated platform would involve a multi-step synthesis beginning with a suitable piperidin-4-one precursor googleapis.com. Subsequent reactions, such as epoxide ring-opening by the piperidine (B6355638) nitrogen, can introduce further complexity and chirality nih.gov. Each step is monitored in-line using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure reaction completion and purity of intermediates. The final products are purified using automated column chromatography, and their structures are confirmed by Nuclear Magnetic Resonance (NMR) and other spectroscopic methods nih.govnih.gov. This integration of synthesis and analysis streamlines the production of complex molecules and ensures high-quality data for subsequent biological evaluation.
High-Throughput Methodologies for Efficient Piperidinol Synthesis
To accelerate the discovery process, high-throughput methodologies are employed for both the synthesis and screening of piperidinol libraries. High-throughput screening (HTS) of compound libraries against biological targets can rapidly identify initial "hit" compounds nih.gov. Once a hit like this compound is identified, high-throughput synthesis techniques can be used to create a focused library of analogs to explore the structure-activity relationship (SAR).
These methods often utilize automated liquid handlers and parallel reactors to perform many reactions simultaneously. For instance, reactions can be carried out in microtiter plates, allowing for the rapid variation of reactants and conditions. Furthermore, advanced strategies like continuous flow chemistry, guided by machine learning algorithms such as Bayesian optimization, can efficiently explore reaction parameters to maximize yield and production rates digitellinc.com. The resulting compound libraries can then be screened for activity using high-throughput biological assays, such as the Microplate Alamar Blue Assay (MABA) for anti-tuberculosis activity, to quickly identify potent candidates nih.gov.
Computational Design of Novel this compound Derivatives and Optimized Reaction Pathways
Computational chemistry plays a pivotal role in the rational design of novel derivatives of this compound with enhanced biological activity and optimized properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of compounds with their biological activity nih.govresearchgate.net. These models, often developed using genetic algorithms to select relevant 2D and 3D molecular descriptors, can predict the activity of virtual compounds before they are synthesized nih.govresearchgate.net.
By analyzing these models, researchers can identify key structural features required for potency and selectivity. This knowledge guides the in silico design of new derivatives with potentially improved efficacy. For example, a QSAR study on piperidine derivatives identified specific descriptors that correlated with inhibitory activity, leading to the design of new, more potent compounds researchgate.netresearchgate.net. These computational approaches not only accelerate the design process but also reduce the number of compounds that need to be synthesized and tested, saving time and resources.
| Computational Design Technique | Description | Application Example | Reference |
| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. | Predicting the half-maximal inhibitory concentration (IC50) of piperidine derivatives against a specific kinase. | nih.govresearchgate.net |
| Genetic Algorithm (GA) | An optimization method used to select the most relevant molecular descriptors for a QSAR model. | Selecting 2D and 3D autocorrelation descriptors to build a robust predictive model. | nih.gov |
| Fragment-Based Design | New molecules are designed by combining known chemical fragments to increase similarity to a known active compound. | Designing novel HDM2 inhibitors based on a validated piperidine-derived compound library. | researchgate.net |
| Topomer CoMFA | A 3D-QSAR technique that provides insights into the structural requirements for biological activity. | Refining structural features of compounds to achieve better gelatinase inhibitory activity. | researchgate.net |
Methodologies for Biological Target Identification and Interaction Analysis
Identifying the biological target of a compound and characterizing its interaction is fundamental to understanding its mechanism of action and advancing it as a potential therapeutic. A combination of computational and experimental methods is employed for this purpose.
For a novel compound like this compound, in silico target prediction methods provide the first clues about its potential biological function. These computational techniques use the compound's chemical structure to screen against databases of known biological targets. Ensemble chemogenomic models, which integrate information about chemical structures and protein sequences, can predict a list of potential targets nih.gov. The performance of these models is often validated using external datasets, with studies showing that a significant percentage of known targets can be correctly identified within the top-ranked predictions nih.gov. This approach narrows down the possibilities for experimental validation, making the target identification process more efficient.
| Model Performance Metric | Validation Set 1 (PDSP Ki database) | Validation Set 2 (NPASS dataset) | Reference |
| Recall Rate (Top-1) | 18.89% | 8.84% | nih.gov |
| Recall Rate (Top-10, Cross-Validation) | 57.96% | Not Specified | nih.gov |
Once potential targets are predicted, experimental techniques are required to confirm the physical interaction between the compound and the protein. A variety of biophysical and biochemical methods can be used to characterize these interactions in detail longdom.orgnih.gov.
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) longdom.orgnih.govresearchgate.net.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free method that measures the binding kinetics (association and dissociation rates) and affinity of an interaction between a ligand in solution and a protein immobilized on a sensor surface longdom.org.
Mass Spectrometry (MS)-based Thermal Stability Profiling: This method assesses changes in the thermal stability of proteins upon ligand binding. A stable protein-ligand complex will have a higher melting temperature than the unbound protein, a difference that can be detected by mass spectrometry.
X-ray Crystallography: This powerful technique can determine the high-resolution three-dimensional structure of a protein-ligand complex, revealing the precise binding mode and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that govern the interaction longdom.org.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target mdpi.commdpi.com. It is a cornerstone of structure-based drug design, helping to rationalize experimental findings and guide the optimization of lead compounds nih.govnih.gov.
In a typical docking study, the 3D structure of the target protein, often obtained from X-ray crystallography, is used as a receptor. The this compound molecule is then computationally placed into the protein's binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses represent the most likely binding modes nih.gov. The results of docking studies can reveal crucial amino acid residues involved in the interaction and provide insights that are in good agreement with biological data nih.govresearchgate.net. This information is invaluable for designing derivatives with improved binding affinity and selectivity.
Q & A
Basic: What are the recommended synthetic routes for 2-Isobutyl-piperidin-4-ol, and how can purity be ensured?
Methodological Answer:
Synthesis of this compound typically involves reductive amination of 4-piperidone derivatives with isobutylamine or alkylation of piperidin-4-ol precursors. Key steps include:
- Reductive Amination : Use sodium cyanoborohydride or hydrogenation under controlled pH to stabilize intermediates.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to verify absence of byproducts like unreacted ketone or N-alkylated impurities .
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., isobutyl group at C2, hydroxyl at C4) and stereochemistry.
- Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion verification (expected m/z ≈ 171.2 [M+H]⁺).
- Chromatography : HPLC with UV detection (λ = 210–220 nm) to quantify purity (>98% required for pharmacological studies).
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formula .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.
- Emergency Measures : Immediate rinsing with water for spills or exposure; consult SDS for piperidine analogs (e.g., Piperidin-4-one) for toxicity benchmarks .
Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?
Methodological Answer:
- Comparative Studies : Replicate assays (e.g., receptor binding) under identical conditions (pH, temperature, solvent) to isolate variables.
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of divergent results.
- Reproducibility Checks : Cross-validate findings with independent labs using shared reference standards (e.g., NIST-traceable compounds) .
Advanced: How to design experiments to investigate the metabolic stability of this compound in vitro?
Methodological Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS.
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or glucuronidated metabolites.
- Kinetic Analysis : Calculate intrinsic clearance (CLint) using substrate depletion assays .
Advanced: What strategies optimize the synthetic yield of this compound for gram-scale production?
Methodological Answer:
- Catalyst Screening : Test Pd/C, Raney Ni, or transfer hydrogenation systems for reductive amination efficiency.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) to enhance reaction homogeneity.
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, pressure, and stoichiometry .
Advanced: How to assess ecological impacts of this compound given limited ecotoxicological data?
Methodological Answer:
- QSAR Modeling : Predict toxicity using Quantitative Structure-Activity Relationship tools (e.g., ECOSAR) based on piperidine analogs.
- Read-Across Analysis : Extrapolate data from structurally similar compounds (e.g., Piperidin-4-ol) for biodegradation and bioaccumulation potential.
- Microcosm Studies : Evaluate soil/water degradation pathways in simulated environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
